N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c21-13(17-9-12-7-4-8-23-12)10-24-16-20-19-15(25-16)18-14(22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWFOGGPLACSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Derivative: The furan ring is synthesized through the reaction of furfural with an amine to form furan-2-ylmethanamine.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Coupling Reaction: The furan derivative is then coupled with the thiadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines).
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of this scaffold can exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain thiadiazole derivatives possess effective antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
The incorporation of the thiadiazole ring into benzamide derivatives has been linked to cytostatic effects against cancer cells. Compounds similar to N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide have been evaluated for their anticancer potential, showing promising results in inhibiting tumor growth in various cancer models . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Insecticidal Activity
Recent studies have evaluated the insecticidal properties of benzamide derivatives against agricultural pests such as the cotton leafworm (Spodoptera littoralis). These compounds have shown notable effectiveness in controlling pest populations, highlighting their potential use as environmentally friendly insecticides in agriculture .
Plant Growth Regulation
This compound has been explored as a plant growth regulator. Its application can enhance cell division and differentiation in plants, leading to improved growth characteristics such as root volume and overall yield . Field tests have indicated that this compound can significantly increase crop yields while also improving quality metrics.
Combination with Other Agrochemicals
This compound can be used in combination with other active ingredients such as fungicides or fertilizers to enhance its effectiveness. The synergistic effects observed when combining this compound with other agrochemicals may lead to more efficient agricultural practices and better crop management strategies .
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized as a precursor for synthesizing novel materials. These materials can have applications in various fields including electronics and photonics due to their unique electronic properties .
High-throughput Screening
The compound's ability to be synthesized in various forms makes it suitable for high-throughput screening methods used in drug discovery and material science research. This capability allows researchers to quickly evaluate the efficacy of different derivatives and formulations .
Mechanism of Action
The mechanism of action of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with various molecular targets. The compound can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases and the mitochondrial pathway . It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and inhibiting essential enzymes .
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Cores
2.1.1. Anticancer Thiadiazole Derivatives Compounds such as 5-amino-1,3,4-thiadiazol-2-[N-(substituted benzoyl)]sulphonamide (4a–g) and 5-(4-acetamido phenyl sulphonamido)-1,3,4-thiadiazol-2-[N-(substituted benzoyl)]sulphonamide (6a–g) share the thiadiazole-benzamide scaffold but differ in sulfonamide substituents. These derivatives exhibit potent anticancer activity via free radical scavenging, antimitotic effects, and cytotoxicity (IC₅₀ values: 2.5–15 µM in MTT assays) .
Key Differences :
- The target compound’s sulfanyl-methylene carbamoyl group distinguishes it from derivatives with sulfonamide or methylene amino substituents. This structural variation may influence solubility, target binding, and metabolic stability.
2.1.2. Thiadiazole-Benzothiazole Hybrids N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide () incorporates a dual thiadiazole-benzothiazole system.
Oxadiazole-Based Analogues with Furan Moieties
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) shares the furan and benzamide motifs but replaces the thiadiazole core with a 1,3,4-oxadiazole.
| Compound Name/ID | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| LMM11 | 1,3,4-Oxadiazole | Benzamide; cyclohexyl(ethyl)sulfamoyl; furan-2-yl | Antifungal (MIC: 1–4 µg/mL) |
Key Differences :
- The oxadiazole core in LMM11 may confer greater metabolic stability compared to thiadiazoles, which are prone to hydrolysis.
- The target compound’s sulfanyl linkage vs. LMM11’s sulfamoyl group could alter electronic properties and target selectivity.
Halogenated Thiadiazole Derivatives
Such substitutions are absent in the target compound but highlight strategies for optimizing pharmacokinetics .
Biological Activity
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes recent findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of furan derivatives with thiadiazole precursors, often utilizing carbamoyl and sulfanyl groups to enhance biological activity. The specific structural components of this compound allow for interactions with various biological targets, which are crucial for its therapeutic potential.
In Vitro Studies
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating 1,3,4-thiadiazole derivatives reported promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values indicated that certain modifications to the thiadiazole ring enhanced cytotoxicity. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 0.28 |
| 4i | HepG2 | 0.52 |
These findings suggest that the incorporation of specific substituents can significantly affect the anticancer potency of thiadiazole-based compounds .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways. For instance, some studies have indicated that thiadiazoles may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies further elucidate how these compounds interact with target proteins, such as Abl protein kinase, enhancing their therapeutic potential against leukemia .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives have shown promising antimicrobial activity. A study focused on the antibacterial effects of various thiadiazole compounds reported effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The following table summarizes the antibacterial activity observed:
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
These results indicate that modifications in the chemical structure can enhance the antimicrobial efficacy of thiadiazole derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole compounds. Research indicates that substituents on the phenyl ring or modifications in the thiadiazole structure can significantly influence both anticancer and antimicrobial activities. For example:
- Electron-donating groups tend to enhance activity by stabilizing reactive intermediates.
- Hydrophobic substituents improve membrane permeability, facilitating better cellular uptake.
This information is vital for guiding future synthetic efforts aimed at developing more potent derivatives.
Case Studies
Several case studies highlight the clinical relevance of thiadiazole derivatives:
- Thiadiazole-Based Anticancer Agents : A series of novel compounds were synthesized and tested against multiple cancer cell lines, demonstrating notable cytotoxicity and selectivity towards tumor cells while sparing normal cells .
- Antimicrobial Agents : Compounds derived from thiadiazoles were evaluated in clinical settings for their potential as new antibiotics, particularly against resistant strains of bacteria .
Q & A
Q. Key Challenges :
- Yield Optimization : Reaction temperature (often 60–80°C) and solvent polarity significantly impact intermediate stability .
- Purification : Column chromatography or recrystallization is required to achieve >95% purity, monitored by HPLC or TLC .
How can researchers confirm the structural integrity of this compound?
Q. Advanced Characterization Techniques
- Spectral Analysis :
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for structure-activity relationship (SAR) studies .
What biological activities have been reported for this compound, and how are they evaluated?
Q. Basic Screening Protocols
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC values typically <50 μM .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, focusing on the thiadiazole-furan interaction .
Q. Advanced Mechanistic Insights :
- Apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization .
- DNA intercalation studies using ethidium bromide displacement assays .
How does the furan-2-yl moiety influence the compound’s bioactivity?
Q. Structure-Activity Relationship (SAR)
- Electron-Donating Effects : The furan oxygen enhances hydrogen bonding with target proteins (e.g., bacterial dihydrofolate reductase) .
- Substitution Impact :
What computational methods support the rational design of derivatives?
Q. Advanced Modeling Approaches
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like EGFR (PDB: 1M17) .
- ADMET Prediction : SwissADME or pkCSM evaluates logP (optimal 2–3), CYP450 inhibition, and BBB permeability .
- DFT Calculations : Gaussian 09 assesses frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to explain reactivity .
How should researchers address contradictory bioactivity data across studies?
Q. Data Reconciliation Strategies
- Experimental Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Compare datasets using tools like GraphPad Prism to identify outliers or concentration-dependent effects .
- Structural Validation : Re-examine NMR/X-ray data to rule out isomerism or polymorphic forms .
What are the best practices for solubility and stability testing?
Q. Methodological Guidelines
- Solubility Profiling :
- Stability Studies :
How do synthetic routes for this compound compare to its structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
